

# turnover number (TON) and turnover frequency (TOF) for di-1-adamantylphosphine catalysts

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## Compound of Interest

Compound Name: *Di-1-adamantylphosphine*

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## Performance Benchmark: Di-1-adamantylphosphine Catalysts in Cross-Coupling Reactions

A Comparative Guide to Turnover Number (TON) and Turnover Frequency (TOF)

For researchers and professionals in drug development and chemical synthesis, the efficiency of a catalyst is paramount. This guide provides an objective comparison of the performance of **di-1-adamantylphosphine**-ligated catalysts against other common phosphine ligands in various palladium-catalyzed cross-coupling reactions. The data presented, including Turnover Number (TON) and Turnover Frequency (TOF), is sourced from peer-reviewed literature to support informed catalyst selection.

### I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The use of bulky, electron-rich phosphine ligands is crucial for achieving high catalytic activity, especially with challenging substrates like aryl chlorides.

### Comparative Performance Data

Ligand	Catalyst System	Substrates	TON	TOF (h <sup>-1</sup> )	Temp. (°C)	Catalyst Loading (mol%)	Source
PAd <sub>3</sub> (Tri(1-adamantyl)phosphine)	2 / PAd <sub>3</sub>	4-chloroanisole, 1-naphthyl boronic acid	>1,000	>114,000	100	0.005	[1]
PAd <sub>3</sub> (Tri(1-adamantyl)phosphine)	2 / PAd <sub>3</sub>	4-chloro-2'-nitrobiphenyl synthesis	19,400	116,000	100	0.0025	[1]
P(t-Bu) <sub>3</sub>	2 / P(t-Bu) <sub>3</sub>	4-chloroanisole, 1-naphthyl boronic acid	Low conversion	-	RT	0.25	[1]
PAd <sub>2</sub> Bu	2 / PAd <sub>2</sub> Bu	4-chloroanisole, 1-naphthyl boronic acid	Similar to P(t-Bu) <sub>3</sub>	-	RT	0.25	[1]
PCy <sub>3</sub>	2 / PCy <sub>3</sub>	4-chloroanisole, 1-naphthyl boronic acid	Similar to P(t-Bu) <sub>3</sub>	-	RT	0.25	[1]

Catalyst system "2" refers to a specific palladacycle precursor used in the cited study for rapid catalyst initiation.[1]

## Experimental Protocol: Suzuki-Miyaura Coupling with PAd<sub>3</sub>

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a tri(1-adamantyl)phosphine-palladium catalyst system.[1]

### Materials:

- Aryl chloride (1.0 equiv)
- Arylboronic acid (1.1 equiv)
- Potassium phosphate (K<sub>3</sub>PO<sub>4</sub>) (2.2 equiv)
- Tri(1-adamantyl)phosphine (PAd<sub>3</sub>) (0.005 mol%)
- Palladacycle precursor 2 (0.0025 mol%)
- Tetrahydrofuran (THF), anhydrous

### Procedure:

- To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, and potassium phosphate.
- In a separate vial, prepare the catalyst stock solution by dissolving the palladacycle precursor 2 and PAd<sub>3</sub> in anhydrous THF.
- Add the appropriate volume of the catalyst stock solution to the reaction vessel.
- Add additional anhydrous THF to achieve the desired reaction concentration.
- Heat the reaction mixture to 100 °C with vigorous stirring.

- Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
- Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.
- Dry the organic layer over a drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

## II. Mizoroki-Heck Coupling

The Mizoroki-Heck reaction is a powerful tool for the synthesis of substituted alkenes. The performance of a di(1-adamantyl)(aryl)phosphine ligand in this reaction is highlighted below.

### Performance Data

Ligand	Catalyst System	Substrates	TON	TOF ( $\text{h}^{-1}$ )	Temp. (°C)	Catalyst Loading (mol%)	Source
iQAdPhos (L3)	Pd(OAc) <sub>2</sub> / L3	(Hetero)aryl bromides and alkenes	-	29.6	-	0.5	[2][3]
iQAdPhos (L3)	Pd(OAc) <sub>2</sub> / L3	(Hetero)aryl bromides and alkenes	-	141.9	-	0.1	[2][3]

iQAdPhos (L3) is a specific di(1-adamantyl)(isoquinolinyl)phosphine ligand.[2][3]

## Experimental Protocol: Mizoroki-Heck Coupling with iQAdPhos

A general procedure for the Mizoroki-Heck coupling using the iQAdPhos ligand is as follows.[\[2\]](#)

[\[3\]](#)

Materials:

- Aryl bromide (1.0 equiv)
- Alkene (1.5 equiv)
- Base (e.g.,  $K_2CO_3$ , 2.0 equiv)
- Palladium acetate ( $Pd(OAc)_2$ ) (0.1 - 0.5 mol%)
- iQAdPhos (L3) (0.1 - 0.5 mol%)
- Solvent (e.g., DMF or DMA)

Procedure:

- In a reaction tube, combine the aryl bromide, alkene, and base.
- Add the palladium acetate and iQAdPhos ligand.
- Add the solvent and seal the tube.
- Heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time.
- After cooling to room temperature, dilute the mixture with a suitable solvent and filter to remove inorganic salts.
- The filtrate is then concentrated, and the residue is purified by chromatography to yield the desired product.

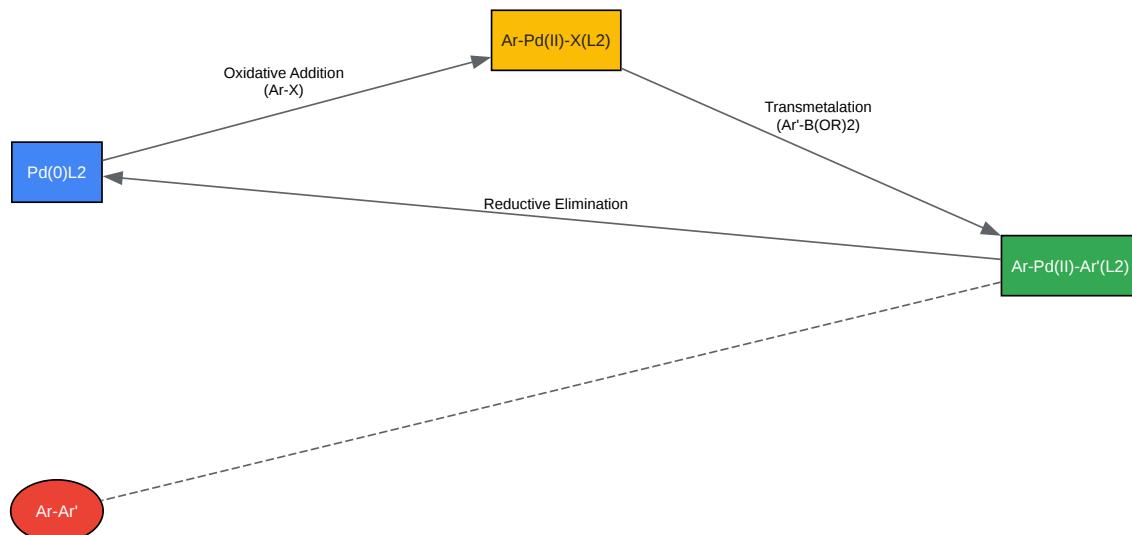
### III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds. Catalysts bearing di(1-adamantyl)phosphine moieties have shown promise in this transformation.

While specific TON and TOF values were not readily available in the initial search for **di-1-adamantylphosphine** ligands in Buchwald-Hartwig amination, their utility in this reaction is noted.[4][5] The development of sterically hindered phosphine ligands, including those with adamantyl groups, has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides.[6]

## Catalytic Cycles and Workflows

To visualize the fundamental steps in these cross-coupling reactions, the following diagrams represent the generally accepted catalytic cycles.



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Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

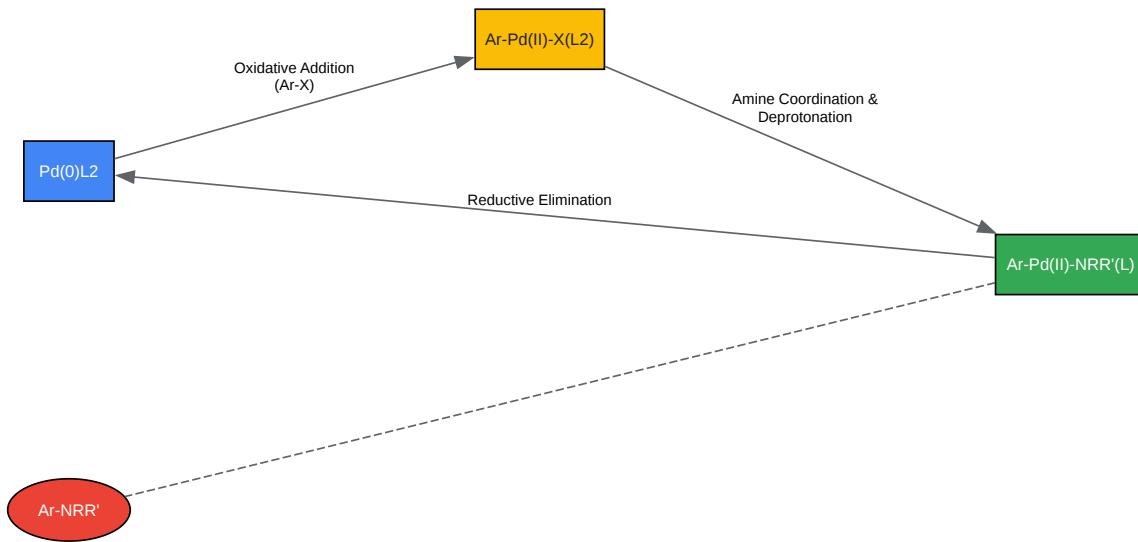
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Figure 2. Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

## Conclusion

The data indicates that catalysts incorporating adamantylphosphine ligands, particularly tri(1-adamantyl)phosphine, demonstrate exceptional activity in Suzuki-Miyaura couplings, achieving very high turnover numbers and frequencies.<sup>[1]</sup> This performance is attributed to the unique combination of the ligand's steric bulk and strong electron-donating properties, which promote the key steps in the catalytic cycle while providing stability against catalyst decomposition.<sup>[1][4]</sup> For Mizoroki-Heck reactions, tailored di(1-adamantyl)(aryl)phosphine ligands also enable high turnover frequencies.<sup>[2][3]</sup> While quantitative comparative data for Buchwald-Hartwig amination was not detailed in the provided sources, the structural characteristics of **di-1-adamantylphosphine** ligands make them strong candidates for this transformation as well.

This guide serves as a valuable resource for selecting highly efficient catalytic systems for challenging cross-coupling reactions.

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